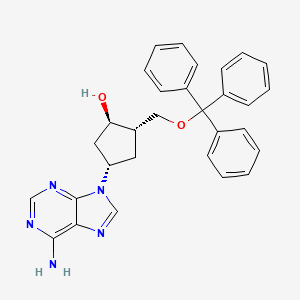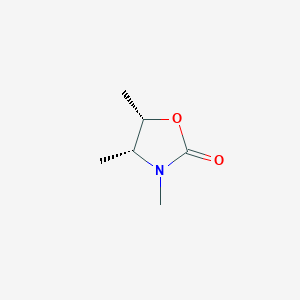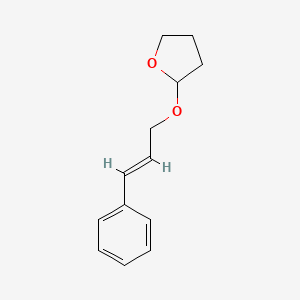![molecular formula C16H17N3O2 B12894209 Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- CAS No. 393855-76-0](/img/structure/B12894209.png)
Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenylethynyl group and an aminoethoxyethanol moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions.
Pyrimidine Ring Construction: The phenylethynyl group is then introduced into a pyrimidine ring through a nucleophilic substitution reaction.
Aminoethoxyethanol Addition: The final step involves the reaction of the pyrimidine derivative with 2-aminoethoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
科学研究应用
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the aminoethoxyethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethanol: Lacks the ethoxy group, leading to different solubility and reactivity.
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)propane: Contains a propane group instead of ethanol, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
393855-76-0 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
2-[2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O2/c20-9-11-21-10-8-18-16-15(12-17-13-19-16)7-6-14-4-2-1-3-5-14/h1-5,12-13,20H,8-11H2,(H,17,18,19) |
InChI 键 |
PUJOZKZVCOMKAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
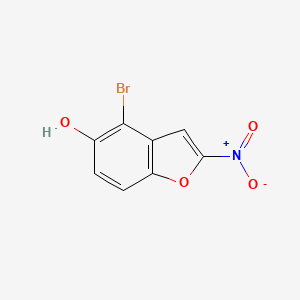
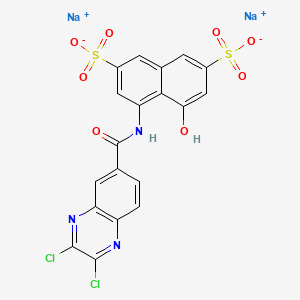
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)

